molecular formula C38H54O19 B10799052 Crocin 2

Crocin 2

Cat. No.: B10799052
M. Wt: 814.8 g/mol
InChI Key: CZSBHMFVVLYIQQ-AKHSZGMMSA-N
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Description

Crocin 2 is a glycosylated apocarotenoid pigment predominantly found in saffron (Crocus sativus) and gardenia fruit (Gardenia jasminoides). It is one of the major color-causing compounds in these plants and is known for its vibrant yellow-orange hue. This compound is a digentiobiosyl ester of crocetin, which is a carotenoid compound. This compound has gained significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Crocin 2 can be synthesized through various methods, including traditional extraction from natural sources and microbial synthesis. The traditional method involves extracting crocin from the stigmas of Crocus sativus or the fruits of Gardenia jasminoides using organic solvents. The process typically includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .

In recent years, microbial synthesis has emerged as an alternative method. This involves engineering the metabolic pathways of microorganisms such as Escherichia coli to produce this compound from simpler carbon sources like glycerol. Genetic modifications and overexpression of key enzymes, such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase, are employed to achieve this synthesis .

Industrial Production Methods

Industrial production of this compound often relies on large-scale extraction from plant sources. Techniques such as macroporous resin column chromatography combined with high-speed counter-current chromatography (HSCCC) are used to purify this compound from the dry fruit of Gardenia jasminoides. This method is efficient, convenient, and cost-effective, yielding high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Crocin 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Crocin 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a natural dye and colorant in various chemical processes.

    Biology: Studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and metabolic disorders. .

    Industry: Utilized in the food and cosmetics industries as a natural colorant and additive.

Mechanism of Action

Crocin 2 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Crocin 2 is often compared with other carotenoids and glycosylated derivatives, such as:

Uniqueness

This compound is unique due to its high water solubility and stability, which enhance its bioavailability and therapeutic potential. Its glycosylation pattern also contributes to its distinct biological activities and makes it a valuable compound for various applications .

Properties

Molecular Formula

C38H54O19

Molecular Weight

814.8 g/mol

IUPAC Name

1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,4S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

InChI

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27?,28+,29+,30+,31-,32-,33?,36-,37+,38+/m1/s1

InChI Key

CZSBHMFVVLYIQQ-AKHSZGMMSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1C([C@H](C([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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